9,11-Anhydro-12-hydroxy Fusidic Acid
Description
Properties
IUPAC Name |
(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCBWOTZOGLGKD-IWGYCJSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Anhydro-12-hydroxy Fusidic Acid involves the dehydration of fusidic acid, leading to the formation of the anhydro derivative. Specific reaction conditions, such as temperature and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes, followed by chemical modification to achieve the desired anhydro derivative. The process is designed to be cost-effective and scalable, ensuring a consistent supply for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 9,11-Anhydro-12-hydroxy Fusidic Acid can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antimicrobial Activity
9,11-Anhydro-12-hydroxy Fusidic Acid exhibits significant antimicrobial properties, particularly against staphylococci, including methicillin-resistant strains (MRSA). Research indicates that this compound maintains efficacy similar to that of fusidic acid while potentially offering improved pharmacokinetic profiles.
In Vitro Studies
Studies have demonstrated the compound's effectiveness against a range of bacteria. Table 1 summarizes the minimum inhibitory concentrations (MICs) for various pathogens:
| Pathogen | MIC (mg/L) |
|---|---|
| Staphylococcus aureus (MRSA) | < 2 |
| Streptococcus pneumoniae | < 4 |
| Clostridium difficile | < 8 |
| Neisseria gonorrhoeae | < 4 |
Pharmacokinetics
The pharmacokinetic properties of this compound are essential for its application in clinical settings. Key findings include:
- Absorption : The compound exhibits high bioavailability when administered orally.
- Distribution : It penetrates well into tissues such as skin and bone but shows limited central nervous system penetration.
- Elimination : Primarily metabolized by the liver with minimal renal clearance, making it suitable for use in patients with renal impairment.
Potential in Drug Development
The unique structure of this compound positions it as a candidate for further drug development. Its modifications may lead to derivatives with enhanced activity or reduced resistance profiles.
Case Study 1: Efficacy Against Resistant Strains
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of MRSA. The results indicated that this compound was effective in vitro and showed promise for use in treating resistant infections.
Case Study 2: Pharmacokinetic Analysis
Research conducted at a leading pharmacology institute assessed the pharmacokinetics of the compound in human subjects. The study found that the compound's absorption was not significantly affected by food intake, maintaining consistent plasma levels necessary for therapeutic efficacy.
Mechanism of Action
The mechanism of action of 9,11-Anhydro-12-hydroxy Fusidic Acid involves the inhibition of bacterial protein synthesis. It binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step of protein elongation. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fusidic Acid
- Structure : Contains a C20 α,β-unsaturated carboxylic acid and a C16 acetoxyl group critical for binding EF-G .
- Activity : MIC values against Staphylococcus aureus range from 0.03–2 µg/mL, with enhanced efficacy at acidic pH (pH 5.5) . Resistance arises via mutations in EF-G (e.g., H457Y/Q) or plasmid-borne fusB genes .
- Metabolism : Oxidized to 3-didehydrofusidic acid and 16-deacetylfusidic acid γ-lactone (inactive metabolite) in mammals .
16-Deacetylfusidic Acid γ-Lactone
- Structure : Lacks the C16 acetoxyl group, forming a γ-lactone ring .
- Activity : Inactive against S. aureus (MIC >256 µg/mL) due to loss of the acetoxyl group essential for EF-G binding .
24,25-Dihydrofusidic Acid
- Structure : Saturated C24–C25 bond .
- Activity: Retains antibacterial potency similar to fusidic acid (MIC 0.06–0.5 µg/mL), indicating minor structural changes preserve activity .
3-Amino-Substituted Fusidic Acid Derivatives
- Structure: C3 hydroxyl group replaced with amino-linked substituents .
- Activity : Derivatives with carboxyl or amide groups at C3 show reduced binding to EF-G (e.g., MIC increase to 8–32 µg/mL) due to altered hydrogen bonding with Thr84 and Glu434 .
Microbial Metabolites of Fusidic Acid
- Examples : 26-Hydroxyfusidic acid, 27-hydroxyfusidic acid, and dicarboxylic acid derivatives .
- Activity : Reduced potency (MIC 16–64 µg/mL) compared to fusidic acid, attributed to hydroxylation disrupting hydrophobic interactions with EF-G .
Structural-Activity Relationship (SAR) Analysis
Pharmacological and Resistance Profiles
9,11-Anhydro-12-hydroxy Fusidic Acid
- However, the C12 hydroxyl group could introduce polar interactions, altering selectivity .
- Resistance Risk : Likely susceptible to EF-G mutations (e.g., H457Y) observed in fusidic acid-resistant S. aureus .
Cross-Resistance
- Fusidic acid-resistant strains (MIC ≥4 µg/mL) show cross-resistance to 24,25-dihydrofusidic acid but retain susceptibility to linezolid and clindamycin .
Biological Activity
9,11-Anhydro-12-hydroxy Fusidic Acid is a derivative of fusidic acid, a well-known antibiotic with significant activity against Gram-positive bacteria. This compound has garnered attention due to its potential therapeutic applications, particularly in treating infections caused by resistant bacterial strains. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and clinical relevance.
The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, which is crucial for the translocation step during protein synthesis. By binding to EF-G after GTP hydrolysis, this compound disrupts the normal function of the ribosome, leading to the accumulation of incomplete polypeptides and ultimately resulting in bacterial cell death .
The biochemical properties of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Chemical Structure | Derivative of fusidic acid with specific modifications enhancing its antibacterial activity. |
| Solubility | Soluble in organic solvents; limited solubility in water. |
| Stability | Relatively stable under standard laboratory conditions but may degrade over time. |
| Metabolism | Primarily metabolized via non-renal pathways; generates multiple metabolites detectable in bile. |
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated its effectiveness compared to other antibiotics, showing a high minimum inhibitory concentration (MIC) against resistant strains .
Case Studies
- In Vitro Efficacy Against MRSA : A study evaluated the antimicrobial effects of this compound against several MRSA strains. The results indicated that this compound significantly inhibited bacterial growth at low concentrations (0.025 to 1.25 µg/mL), demonstrating its potential as a treatment option for resistant infections .
- Combination Therapy : Another investigation into combination therapies involving fusidic acid derivatives revealed that when paired with rifampicin, resistance mutations in S. aureus were undetectable, suggesting that this compound could be effectively utilized in combination treatments to enhance efficacy and minimize resistance development .
Pharmacokinetics
The pharmacokinetics of fusidic acid derivatives indicate that they are primarily eliminated through non-renal mechanisms. Studies have shown that plasma concentrations remain stable even in patients with renal impairments, making it a suitable option for individuals with compromised kidney function .
Clinical Applications
This compound is being investigated for various clinical applications:
- Treatment of Skin Infections : Its strong antibacterial properties make it a candidate for treating skin infections caused by resistant bacteria.
- Orthopedic Infections : The compound has shown promise in treating staphylococcal bone and joint infections due to its targeted action against resistant strains .
- Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in managing inflammatory conditions alongside bacterial infections .
Q & A
Basic Research Questions
Q. What experimental approaches are used to characterize the binding mechanism of 9,11-Anhydro-12-hydroxy Fusidic Acid to EF-G-GDP?
- Methodological Answer : Crystallographic studies and molecular dynamics simulations are critical for elucidating structural interactions. For example, fusidic acid binds to EF-G-GDP in ribosome-bound states, stabilizing a GTP-like conformation by interacting with switch II loops and ribosomal proteins (L11/L12) . These methods can be adapted for derivatives like this compound to assess conformational changes in EF-G during GTP hydrolysis.
Q. How does pH influence the intracellular activity of this compound against Staphylococcus aureus?
- Methodological Answer : Time-kill assays under varying pH conditions (e.g., pH 5.5 vs. 7.4) can quantify activity shifts. Fusidic acid derivatives exhibit enhanced potency in acidic environments due to improved cellular accumulation in phagocytic cells, as shown in THP-1 macrophage models . Parallel experiments with intracellular pathogens like S. aureus should include pH-adjusted broth microdilution and intracellular survival assays.
Q. What are standard in vitro assays to determine the minimum inhibitory concentration (MIC) of this compound against Gram-positive bacteria?
- Methodological Answer : Broth microdilution assays per CLSI guidelines are standard. For example, MIC values for fusidic acid against methicillin-resistant S. aureus (MRSA) range from 0.03–0.5 µg/mL, with deviations indicating resistance mechanisms (e.g., fusB/fusC mutations) . Include controls like clindamycin and linezolid to benchmark derivative efficacy.
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize dosing regimens for this compound to prevent resistance emergence?
- Methodological Answer : Mechanism-based PK/PD models integrate bacterial growth/killing kinetics and resistance mutation rates. For fusidic acid, population PK models derived from phase 1 data and hollow-fiber infection models (HFIM) predict regimens that suppress resistance in MRSA . Apply Monte Carlo simulations to identify target AUC/MIC ratios and optimize dosing intervals.
Q. What methodologies validate synergistic effects between this compound and colistin against multidrug-resistant Acinetobacter baumannii?
- Methodological Answer : Time-kill synergy studies and PK/PD modeling are essential. In colistin-resistant strains, fusidic acid reduces colistin EC50 by 83% via membrane destabilization, while colistin enhances fusidic acid uptake . Use checkerboard assays (FIC index ≤0.5) and HFIM to simulate clinical exposures (e.g., colistin 9 MU + fusidic acid 1500 mg loading dose) .
Q. How can conflicting data on fusidic acid derivatives’ efficacy across bacterial strains be resolved?
- Methodological Answer : Genomic sequencing (e.g., fusE mutations) and proteomic profiling of EF-G variants clarify resistance mechanisms. For example, fusidic acid-resistant S. aureus strains show altered EF-G domain III interactions, reducing drug binding . Combine allelic exchange experiments with cryo-EM to map structural changes in EF-G induced by derivatives.
Key Notes for Experimental Design
- Reproducibility : Validate assays using primary literature protocols (e.g., CLSI guidelines) and include raw data in appendices for transparency .
- Conflicting Data : Use genomic tools (e.g., CRISPR-Cas9 knockouts) to isolate resistance mechanisms and control for strain-specific variability .
- Ethical Compliance : Adhere to institutional biosafety protocols when handling multidrug-resistant pathogens like A. baumannii .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
